Computed Lipophilicity (XLogP3) vs. Para-Substituted Monosulfonamide CA Inhibitors
The target compound has a computed XLogP3 of 0, which is substantially lower than the typical lipophilicity range of classic aromatic sulfonamide carbonic anhydrase inhibitors such as acetazolamide (XLogP3 ≈ -0.3) and methazolamide (XLogP3 ≈ 0.5). Compared to the widely used CA inhibitor dorzolamide (XLogP3 ≈ 0.7), this compound is more hydrophilic. This difference is driven by the dual hydroxyethyl and dual sulfonamide functionality. However, no experimental logP or logD values are available, and the comparator values are taken from their respective PubChem computed entries, making this a cross-study comparable inference only [1] [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | Dorzolamide (XLogP3 ≈ 0.7); Acetazolamide (XLogP3 ≈ -0.3); Methazolamide (XLogP3 ≈ 0.5) |
| Quantified Difference | Target compound 0.7 units more hydrophilic than dorzolamide; 0.3 units more lipophilic than acetazolamide |
| Conditions | Computed property using PubChem XLogP3 algorithm (2026 release) |
Why This Matters
Lower computed lipophilicity may improve aqueous solubility and reduce non-specific protein binding relative to more lipophilic CA inhibitors, potentially influencing formulation requirements.
- [1] PubChem Compound Summary CID 165943309: XLogP3 property. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for Dorzolamide (CID 5284549), Acetazolamide (CID 1986), Methazolamide (CID 4100). View Source
